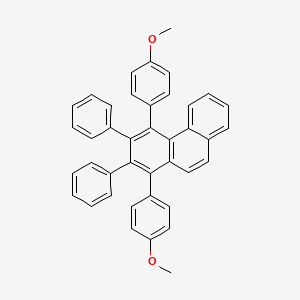
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is a complex organic compound characterized by its phenanthrene core substituted with methoxyphenyl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution Reactions: The introduction of methoxyphenyl and diphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaNH2 for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the design of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene: This compound shares the methoxyphenyl groups but has a different core structure, leading to different chemical properties and reactivity.
1,4-Dimethylbenzene: While simpler in structure, this compound also features aromatic substitution and can undergo similar types of reactions.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is unique due to its phenanthrene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
93172-66-8 |
|---|---|
Molekularformel |
C40H30O2 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
1,4-bis(4-methoxyphenyl)-2,3-diphenylphenanthrene |
InChI |
InChI=1S/C40H30O2/c1-41-32-22-17-30(18-23-32)36-35-26-21-27-11-9-10-16-34(27)40(35)39(31-19-24-33(42-2)25-20-31)38(29-14-7-4-8-15-29)37(36)28-12-5-3-6-13-28/h3-26H,1-2H3 |
InChI-Schlüssel |
VBSXKZRGYMEJTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)

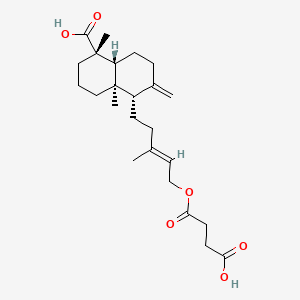
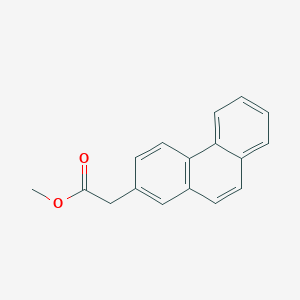
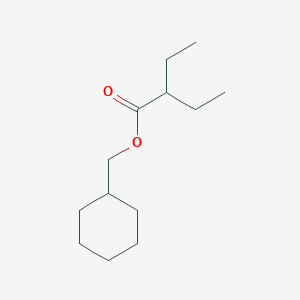
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
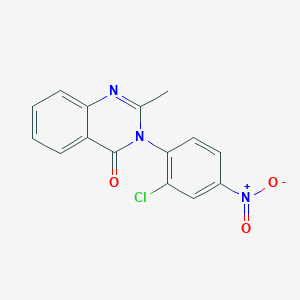
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
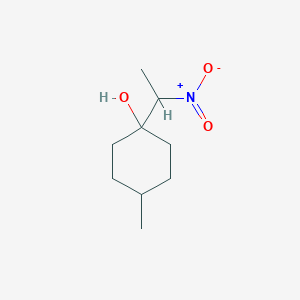

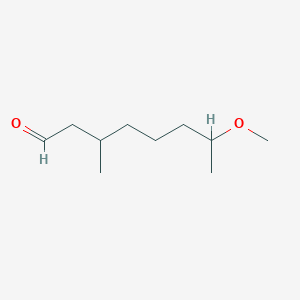
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
